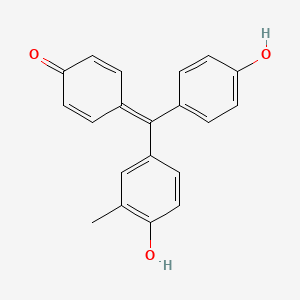

4-((4-Hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one

Description

4-((4-Hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one (CAS: 35675-66-2) is a cyclohexadienone derivative characterized by a conjugated dienone core substituted with a 4-hydroxy-3-methylphenyl group and a 4-hydroxyphenyl group at the methylene bridge. Its IUPAC name reflects this structural complexity, and it is occasionally referred to by aliases such as "4-[(4-hydroxy-3-methylphenyl)-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one" .

Properties

IUPAC Name |

4-[(4-hydroxy-3-methylphenyl)-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,21,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIXJJSBDRPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189182, DTXSID201317969 | |

| Record name | 4-((4-Hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rosolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35675-66-2, 633-00-1 | |

| Record name | 4-[(4-Hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene]-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35675-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((4-Hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((4-Hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rosolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-((4-Hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, also known as compound CB6910778, has garnered interest in the scientific community due to its potential biological activities. This article reviews the compound's structural characteristics, biological effects, and relevant research findings.

- Molecular Formula: C20H16O3

- Molecular Weight: 304.34 g/mol

- CAS Number: 35675-66-2

- LogP: 3.33 (indicating moderate lipophilicity)

The compound exhibits various biological activities primarily through its interaction with enzymes and cellular pathways. Notably, it has been studied for its inhibitory effects on tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. Inhibition of TYR can have therapeutic implications for conditions like hyperpigmentation and melanoma.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In vitro studies have demonstrated that the compound can scavenge free radicals effectively, which is critical in preventing oxidative stress-related damage in cells .

2. Tyrosinase Inhibition

The compound has shown promising results as a tyrosinase inhibitor. In a study evaluating several derivatives for their inhibitory effects on TYR from Agaricus bisporus, it was found that certain derivatives of this compound exhibited higher potency compared to unsubstituted analogs. The most active compounds demonstrated effective inhibition without cytotoxicity at concentrations up to 25 μM .

| Compound | IC50 (μM) | Cytotoxicity (MTT Assay) |

|---|---|---|

| Compound 10 | 15 | None up to 25 μM |

| Precursor Compound | 20 | None up to 10 μM |

3. Anti-Melanogenic Effects

In cellular assays using B16F10 melanoma cells, the compound exhibited anti-melanogenic effects, reducing melanin production significantly. This suggests potential applications in skin whitening and treatment of melasma .

Case Studies

Case Study: Evaluation of Antioxidant and Cytotoxic Effects

In a comprehensive study published in Nature, researchers synthesized various phenolic compounds and evaluated their antioxidant and cytotoxic effects using MTT assays. Among these, the compound was highlighted as having a favorable profile with significant antioxidant activity while maintaining cell viability .

Case Study: Tyrosinase Inhibition for Cosmetic Applications

A cosmetic formulation incorporating this compound was tested for its efficacy in reducing skin pigmentation. Results indicated a marked decrease in pigmentation after four weeks of application compared to control groups, supporting its use in cosmetic products aimed at skin lightening .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound with enhanced biological activity. For example, modifications to the aryl moiety have been shown to improve interactions within the catalytic site of TYR, leading to increased inhibition potency .

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential therapeutic effects, particularly in the realm of cancer treatment. Its structure suggests it may possess anti-cancer properties due to the presence of hydroxyl groups that can interact with biological targets.

Case Study : A study published in Journal of Medicinal Chemistry explored the anti-proliferative effects of similar compounds on various cancer cell lines, indicating that derivatives of cyclohexadienones can inhibit tumor growth effectively .

Analytical Chemistry

4-((4-Hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

Methodology :

- Reverse Phase HPLC : The compound can be analyzed using a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced with formic acid .

| Parameter | Details |

|---|---|

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |

| Alternative for MS | Formic Acid |

| Column Type | Newcrom R1 (Reverse Phase) |

This method allows for efficient purification and quantification of the compound in biological samples, making it invaluable in pharmacokinetic studies .

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as a dye in photonic devices.

Research Insight : Studies have shown that similar compounds exhibit favorable photophysical properties, which can be harnessed for creating efficient light-emitting materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Cyclohexa-2,5-dien-1-one derivatives share a common core but differ in substituents, influencing their physical, chemical, and biological properties. Key structural analogs include:

Physical Properties

Melting points and stability vary with substituents:

- Target Compound: No melting point reported; similar compounds () range from 229–257°C .

- Rosolic Acid: Molecular weight 290.32 g/mol; used in aqueous solutions due to phenolic hydroxyl groups .

- Selaginellin O : Higher molecular weight (C₃₄H₂₄O₅) likely increases melting point and reduces solubility .

Preparation Methods

General Synthetic Strategy

-

- 4-hydroxy-3-methylbenzaldehyde or derivatives

- 4-hydroxybenzaldehyde or derivatives

- Cyclohexa-2,5-dien-1-one or its equivalents (quinone methide precursors)

-

- Aldol-type condensation or Knoevenagel condensation

- Catalysis often involves Lewis acids or bases to facilitate the methylene bridge formation.

-

- Typically performed under inert atmosphere (nitrogen) to avoid oxidation

- Solvents such as dry toluene or chloroform are used, stored under inert conditions

- Temperature maintained at room temperature (~25 °C) or slightly elevated depending on catalyst and substrate reactivity

- Purification by flash chromatography using ethyl acetate/hexane solvent systems

Detailed Experimental Procedure

Based on related quinone methide and cyclohexadienone syntheses reported in the literature:

Step 1: Preparation of Hydroxyphenyl Aldehydes

Hydroxy-substituted benzaldehydes are prepared or sourced commercially and purified by recrystallization or chromatography.Step 2: Formation of p-Quinone Methide Intermediate

The cyclohexa-2,5-dien-1-one core is generated or isolated; this can be functionalized with hydroxyphenyl substituents by condensation with hydroxybenzaldehydes.Step 3: Methylene Bridge Formation

Under anhydrous and inert conditions, the hydroxyphenyl derivatives are reacted with cyclohexadienone in the presence of catalysts such as Bi(OTf)3 or Cs2CO3 to facilitate the condensation forming the methylene linkage.Step 4: Purification and Characterization

The crude product is purified by flash chromatography (e.g., 10-20% ethyl acetate in hexanes) and characterized by NMR (1H, 13C), IR, HRMS, and melting point analysis.

Catalysts and Reagents

| Catalyst/Reagent | Role in Reaction | Typical Amounts |

|---|---|---|

| Bi(OTf)3 | Lewis acid catalyst facilitating condensation | 0.02-0.04 mmol per 0.1 mmol substrate |

| Cs2CO3 | Base to activate nucleophilic species | 0.05-0.1 mmol per 0.1 mmol substrate |

| Triazolium salts | NHC precursors in related catalytic systems | ~0.01 mmol per 0.1 mmol substrate |

These catalysts promote the formation of the methylene bridge by activating the carbonyl and phenolic groups for nucleophilic attack and condensation.

Research Findings and Optimization

Reaction Yields:

Yields for related cyclohexadienone derivatives with hydroxyphenyl substituents typically range from 60% to 85%, depending on substrate purity and catalyst efficiency.Reaction Time:

Condensation reactions generally proceed to completion within 20 minutes to a few hours at room temperature under optimized conditions.Purification:

Flash chromatography using 10-20% ethyl acetate in hexanes effectively separates the desired product from side products and unreacted starting materials.-

- 1H NMR shows characteristic aromatic proton signals and methylene bridge signals.

- 13C NMR confirms the cyclohexadienone carbonyl and aromatic carbons.

- IR spectra show strong absorption bands for hydroxyl groups (~3200-3500 cm^-1) and carbonyl (~1660-1680 cm^-1).

- HRMS confirms molecular ion peaks consistent with C20H16O3.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Materials | 4-hydroxy-3-methylbenzaldehyde, 4-hydroxybenzaldehyde, cyclohexa-2,5-dien-1-one | Commercial or synthesized |

| Catalyst | Bi(OTf)3, Cs2CO3 | Lewis acid and base combination |

| Solvent | Dry toluene, dry chloroform | Stored under nitrogen |

| Temperature | Room temperature (25 °C) | Can vary slightly |

| Reaction Time | 20 min to 3 hours | Depends on catalyst and substrate |

| Purification Method | Flash chromatography | 10-20% EtOAc in hexanes |

| Yield | 60-85% | Optimized conditions |

| Characterization Methods | NMR (1H, 13C), IR, HRMS, melting point | Confirm structure and purity |

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing this compound?

Methodological Answer:

- Synthesis : Optimize reaction conditions using Friedel-Crafts alkylation or aldol condensation, given the compound’s aromatic and conjugated dienone structure. Monitor reaction progress via TLC and adjust catalysts (e.g., Lewis acids) to enhance yield .

- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (≥95%) .

- Characterization : Employ NMR (¹H/¹³C) to verify substituent positions and conjugation patterns. Mass spectrometry (HRMS) and FT-IR can confirm molecular weight and functional groups (e.g., hydroxyl, carbonyl) .

- Safety : Follow GHS guidelines for handling phenolic compounds, including PPE (gloves, goggles) and ventilation due to potential irritancy .

Basic Question: How should initial bioactivity screening be designed for this compound?

Methodological Answer:

- In Vitro Assays : Prioritize antimicrobial (e.g., MIC against S. aureus), cytotoxicity (MTT assay on cancer cell lines), and anti-inflammatory (COX-2 inhibition) screens, as structurally related phenolic compounds exhibit these activities .

- Dose-Response Curves : Test concentrations from 1–100 μM to identify IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .

- Data Validation : Cross-reference with structurally analogous compounds (e.g., marine-derived phenolics) to contextualize bioactivity trends .

Advanced Question: What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?

Methodological Answer:

- Environmental Stability : Conduct photodegradation studies under simulated sunlight (λ = 290–700 nm) to measure half-life in water. Monitor degradation products via LC-MS .

- Biotic Transformations : Use microcosm assays with soil or aquatic microbiota to assess biodegradation rates. Pair with toxicity tests on Daphnia magna or algae to evaluate acute/chronic effects .

- Long-Term Monitoring : Adopt split-plot designs (as in agricultural studies) to evaluate spatial-temporal distribution in multi-compartment models (water, soil, biota) .

Advanced Question: How can contradictory bioactivity data in literature be resolved?

Methodological Answer:

- Purity Verification : Reanalyze compound batches via HPLC-MS to rule out impurities (e.g., phenolic dimers or oxidation byproducts) that may skew results .

- Mechanistic Studies : Use RNA sequencing or proteomics to identify target pathways (e.g., apoptosis, quorum sensing) and compare with structurally related dyes (e.g., Basic Red 9) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile dose-dependent discrepancies across studies, considering variables like cell line specificity .

Basic Question: What safety protocols are critical during handling and storage?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of phenolic groups .

- Exposure Mitigation : Use fume hoods for synthesis/purification steps. Implement spill containment measures (e.g., absorbent pads) due to potential environmental persistence .

Advanced Question: How can structure-activity relationships (SARs) be elucidated for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., methyl/hydroxyl positions) and compare bioactivity using QSAR models. Reference analogs like 4-(2-chlorophenyl)cyclohexan-1-one for halogenation effects .

- Computational Modeling : Perform DFT calculations to map electron density distribution and predict reactive sites. Validate with experimental IC₅₀ data .

Advanced Question: What methodologies identify abiotic/biotic degradation pathways?

Methodological Answer:

- Abiotic Pathways : Simulate hydrolytic degradation at varying pH (3–10) and temperatures (25–60°C). Analyze products via GC-MS to detect quinone derivatives .

- Enzymatic Assays : Incubate with cytochrome P450 isoforms or laccase enzymes to mimic metabolic breakdown. Track metabolite formation using isotopic labeling (¹⁴C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.